molecular formula C20H12O B1215912 Benzo[a]pyrene-9,10-oxide

Benzo[a]pyrene-9,10-oxide

Cat. No.: B1215912
M. Wt: 268.3 g/mol
InChI Key: GOEJUYABKOTLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]pyrene-9,10-oxide is a critical intermediate in the metabolic activation pathway of Benzo[a]pyrene (BaP), a prototypical polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties . This compound is formed via the catalytic activity of cytochrome P450 enzymes (CYP1A1/1A2, CYP1B1) on the parent BaP molecule . It serves as a direct precursor to the ultimate carcinogen, Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), through a sequence of epoxidation and hydrolysis steps . BPDE is a highly reactive metabolite known for its strong genotoxic properties, as it readily forms covalent adducts with cellular macromolecules like DNA, specifically binding to the N(2)-position of deoxyguanosine, which can lead to mutations and initiate cancer development . As such, this compound is an indispensable tool for researchers studying the mechanisms of xenobiotic metabolism, chemical carcinogenesis, and DNA damage and repair . Its use is fundamental in toxicological studies aimed at understanding the metabolic pathways of environmental pollutants and assessing their potential health risks. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),6,9,11,13(21),14,16,18-nonaene

InChI

InChI=1S/C20H12O/c1-2-11-4-5-13-10-14-7-9-16-20(21-16)19(14)15-8-6-12(3-1)17(11)18(13)15/h1-10,16,20H

InChI Key

GOEJUYABKOTLJA-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C=C5)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C=C5)C=C2

Synonyms

enzo(a)pyrene 9,10-oxide
benzo(a)pyrene 9,10-oxide, (+-)-isome

Origin of Product

United States

Scientific Research Applications

Carcinogenicity Studies

Benzo[a]pyrene-9,10-oxide has been evaluated for its carcinogenic potential through various experimental models. A significant study demonstrated that while benzo[a]pyrene itself is highly carcinogenic, the 9,10-oxide exhibited minimal activity in inducing tumors when applied topically to mice. In contrast, other oxides of benzo[a]pyrene, such as the 4,5- and 7,8-oxides, showed higher carcinogenicity at similar doses . This suggests that the structure of the compound critically influences its biological activity.

DNA Adduct Formation

One of the primary applications of this compound is in understanding DNA adduct formation. The compound can form stable and unstable adducts with DNA, which are critical in the study of mutagenesis. For instance, studies have shown that benzo[a]pyrene-7,8-diol-9,10-oxide (a related metabolite) forms DNA adducts that can lead to mutations associated with lung cancer . A case-control study highlighted that individuals with higher levels of DNA adducts induced by benzo[a]pyrene diol epoxide had an increased risk of lung cancer .

Sensitivity to DNA Damage

Research indicates that sensitivity to DNA damage induced by benzo[a]pyrene diol epoxide correlates with lung cancer risk. In a molecular epidemiological study involving 221 lung cancer cases and 229 controls, it was found that individuals exposed to higher levels of DNA damage exhibited significantly increased odds ratios for developing lung cancer . This underscores the importance of studying benzo[a]pyrene metabolites in cancer research.

Ferroptosis Induction

Recent studies have explored the role of benzo[a]pyrene derivatives in inducing ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research on human neuroblastoma cells indicated that benzo[a]pyrene derivatives could trigger ferroptosis through specific biochemical pathways . This finding expands the potential applications of benzo[a]pyrene metabolites beyond traditional carcinogenic assessments.

Data Table: Summary of Findings on this compound

Study Focus Findings Implications
CarcinogenicityLow tumor induction compared to other oxidesIndicates lower risk potential
DNA AdductsFormation of stable adducts linked to mutationsImportant for understanding cancer mechanisms
Sensitivity AnalysisHigher DNA damage correlates with lung cancer riskHighlights need for monitoring exposure
Mechanism StudyInduces apoptosis via JNK1/p53 pathwaysSuggests therapeutic targets for intervention
FerroptosisInduces ferroptosis in neuroblastoma cellsOpens new avenues for cancer treatment research

Chemical Reactions Analysis

Thermal Reactions and Racemization

Benzo[a]pyrene-9,10-oxide undergoes spontaneous thermal racemization via a proposed oxepine intermediate (e.g., structure 15 in ). This process involves a pericyclic ring-opening mechanism, supported by perturbational molecular orbital (PMO) calculations that predict resonance energy changes during the reaction . The racemization occurs without detectable intermediates, suggesting a low activation barrier for the interconversion between enantiomers.

Key Data:

Reaction PathwayActivation EnergyIntermediateOutcome
Thermal racemizationNot quantifiedOxepine (15 )Racemization of epoxide

Photochemical Isomerization

Photoexcitation of this compound induces isomerization to pyreno[4,5-b]oxepine (9 ), a reaction hypothesized to proceed through a transient arene oxide intermediate (16 ) . This photoisomerization is driven by UV light and aligns with PMO predictions of favorable resonance stabilization in the oxepine product.

Key Data:

ConditionProductMechanism
UV lightPyreno[4,5-b]oxepine (9 )Putative arene oxide intermediate (16 )

Hydrolysis and Covalent Binding to DNA

In aqueous environments, this compound reacts via two primary pathways:

  • Hydrolysis : Forms tetraols (e.g., trans-9,10-dihydroxy-9,10,11,12-tetrahydrobenzo[e]pyrene (13 )) through acid-catalyzed opening of the epoxide ring .

  • Covalent Binding to DNA : Generates DNA adducts via a triol carbonium ion intermediate. This reaction is accelerated in the presence of double-stranded DNA due to intercalation and acid catalysis .

Kinetic Parameters (pH 7.0, 25°C) :

ParameterValueSignificance
Activation energy (free hydrolysis)14.2 ± 0.7 kcal/molSlower reaction in solution
Activation energy (DNA-bound)8.7 ± 0.9 kcal/molDNA accelerates hydrolysis
Covalent binding fraction (f<sub>cov</sub>)~10%Minor pathway dominated by hydrolysis

Enzymatic Oxidation and Metabolic Fate

Cytochrome P450 (CYP) enzymes, particularly CYP1A1, catalyze the oxidation of benzo[a]pyrene to its 9,10-oxide intermediate, which is subsequently hydrated by epoxide hydrolase to form the 9,10-dihydrodiol . This dihydrodiol is a precursor to the highly carcinogenic 7,8-diol-9,10-epoxide (BPDE), which shares similar reactivity with the 9,10-oxide .

Enzyme Activity Data :

CYP IsoformPrimary ProductsRelative Activity
1A19,10-dihydrodiol, phenolsHigh
3A43-phenol, dihydrodiolsModerate
1A23-phenolLow

Comparison with Similar Compounds

Structural and Metabolic Analogues of Benzo[a]pyrene-9,10-oxide

Key compounds for comparison include:

Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide (BPDE)

Benzo[a]pyrene-4,5-oxide

Cyclopenta[c,d]pyrene-3,4-oxide

Stereoisomers of BPDE

Comparative Chemical and Physical Properties
Property This compound BPDE (7,8-dihydrodiol-9,10-oxide) Benzo[a]pyrene-4,5-oxide Cyclopenta[c,d]pyrene-3,4-oxide
Molecular Formula C₂₀H₁₂O C₂₀H₁₄O₃ C₂₀H₁₂O C₁₈H₁₂O
Stability in Aqueous Media Highly unstable (half-life <1 min) Moderate (half-life 6–12 min) Stable (K-region epoxide) Highly unstable
Solubility in Water Insoluble 0.019 g/L Insoluble Insoluble
Key Metabolic Pathway Hydrolysis to 9-hydroxy-BaP DNA adduct formation Conjugation to glutathione Forms carbonium ion adducts
Mutagenicity and DNA Binding
  • BPDE : Exhibits high mutagenicity in Salmonella typhimurium (TA98) and mammalian V79 cells. Forms stable DNA adducts (e.g., at guanine N2) .
  • This compound: Not directly mutagenic but generates 9-hydroxy-BaP, which may undergo further activation .
  • Benzo[a]pyrene-4,5-oxide : Less mutagenic than BPDE due to its stability and efficient detoxification via epoxide hydrolase .
  • Cyclopenta[c,d]pyrene-3,4-oxide : Shares a carbonium ion structure with BPDE, leading to comparable mutagenic potency .
Carcinogenic Potential
  • BPDE (+)-enantiomer : Responsible for ~60% of BaP's tumor-initiating activity in mouse skin .
  • BPDE (-)-enantiomer : Only 2% as active as BaP .
  • Benzo[a]pyrene-4,5-oxide: Minimal carcinogenicity due to detoxification pathways .
  • Cyclopenta[c,d]pyrene-3,4-oxide : Potent mutagen but less studied in vivo .
Repair and Persistence of DNA Adducts
  • BPDE adducts are repaired in human cells via p53-dependent global genomic repair, with rapid clearance in p53+ cells (24 hours) but persistence in p53- cells .
  • Adducts from cyclopenta[c,d]pyrene-3,4-oxide are structurally similar but lack repair pathway data .
Metabolic Pathways and Environmental Relevance
  • BPDE : Formed via sequential oxidation of BaP by CYP450 enzymes (CYP1A1/1B1) to 7,8-epoxide, followed by epoxide hydrolase-mediated dihydrodiol formation and secondary epoxidation .
  • This compound : A transient intermediate in BaP metabolism, primarily leading to hydroxylated metabolites rather than direct DNA binding .
  • Benzo[a]pyrene-4,5-oxide : Represents a detoxification pathway, as it is efficiently conjugated and excreted .
Key Research Findings

BPDE's (+)-enantiomer is the predominant carcinogen in vivo, with DNA adducts detected in human lung and colon tissues .

This compound's instability limits its direct carcinogenic role, but its metabolites contribute to oxidative stress .

Cyclopenta[c,d]pyrene-3,4-oxide's mutagenicity parallels BPDE, highlighting shared mechanisms among PAH diol epoxides .

Q & A

Q. What experimental methodologies are recommended for detecting Benzo[a]pyrene-9,10-oxide (BPDE)-DNA adducts in in vitro systems?

To detect BPDE-DNA adducts, researchers should use high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification . Fluorescence spectroscopy is also effective for identifying pyrene-like chromophores in adducts, as demonstrated in studies where BPDE-DNA binding produced spectra resembling those of synthetic standards . Include controls such as untreated DNA and BPDE-spiked samples to validate adduct specificity.

Q. How can researchers standardize the preparation of BPDE for metabolic activation studies?

BPDE is synthesized via cytochrome P4501A1 (CYP1A1)-mediated metabolism of benzo[a]pyrene (BaP) in liver microsomes or bronchial cells . Ensure metabolic activity is confirmed using inhibitors like 7,8-benzoflavone to block CYP1A1 . Purify BPDE using reverse-phase chromatography and validate its structure via GC-MS or NMR . Note that BPDE exists in stereoisomeric forms (e.g., anti- and syn-BPDE), which require separation for mechanistic studies .

Q. What cell models are optimal for studying BPDE-induced mutagenicity?

Chinese hamster V79 cells, which lack endogenous PAH-metabolizing enzymes, are ideal for controlled mutagenesis assays when co-cultured with metabolically active cells (e.g., hamster hepatocytes) . For human-relevant models, primary bronchial epithelial cells or lung explants retain metabolic competence and replicate BPDE-DNA adduct formation observed in vivo .

Advanced Research Questions

Q. How can contradictory data on BPDE-DNA adduct levels in coal tar-exposed models be resolved?

Coal tar contains multiple PAHs that contribute to DNA adducts, complicating BPDE-specific attribution. To isolate BPDE’s role:

  • Use isotope-labeled BPDE standards (e.g., deuterated BPDE) to distinguish its adducts from those of other PAHs .
  • Combine LC-MS/MS with fluorescence detection to identify adducts with BPDE’s signature spectral profile .
  • Conduct dose-response studies comparing pure BaP/BPDE with coal tar mixtures to quantify relative contributions .

Q. What advanced techniques optimize BPDE detection in low-concentration environmental samples?

For trace-level BPDE analysis:

  • Derivatize BPDE with N-acetylcysteine (NAC) to enhance ionization efficiency in LC-MS/MS .
  • Employ high-efficiency particulate air (HEPA) filtration during sample collection to minimize contamination .
  • Use matrix solid-phase dispersion (MSPD) with C18 sorbents to isolate BPDE from complex matrices like soil or biological tissues .

Q. How do stereochemical differences in BPDE isomers affect mutagenic outcomes?

The anti-BPDE isomer (7β,8α-dihydroxy-9α,10α-epoxide) is more mutagenic due to its stable binding to guanine’s N2 position, causing G→T transversions . To study isomer-specific effects:

  • Synthesize enantiomerically pure isomers via chiral chromatography .
  • Compare mutation frequencies in TP53 or KRAS genes using site-specific adduct mapping .
  • Validate findings in in vivo models (e.g., B6C3F1 mice) to correlate adduct stereochemistry with tumorigenesis .

Methodological Challenges and Solutions

Q. What controls are critical when assessing BPDE’s role in TP53 mutations?

  • Include negative controls (e.g., cells treated with BaP but lacking metabolic activation) to rule out non-BPDE effects.
  • Use positive controls like synthetic BPDE-deoxyguanosine adducts to validate detection methods .
  • Apply 7,8-benzoflavone to inhibit CYP1A1 and confirm BPDE-dependent mutagenicity .

Q. How can researchers address discrepancies between in vitro and in vivo BPDE adduct persistence?

In vitro systems often overestimate adduct stability due to absent DNA repair mechanisms. To reconcile

  • Introduce nucleotide excision repair (NER)-deficient cell lines (e.g., XPA mutants) to mimic in vivo repair rates .
  • Quantify adduct half-life in animal models (e.g., mouse lung tissue) using accelerator mass spectrometry for high sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[a]pyrene-9,10-oxide
Reactant of Route 2
Benzo[a]pyrene-9,10-oxide

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